molecular formula C19H20N2O4 B3020311 N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1351648-57-1

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B3020311
CAS RN: 1351648-57-1
M. Wt: 340.379
InChI Key: IHUALNDNQYZPDP-UHFFFAOYSA-N
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Description

The compound N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex molecule that may be synthesized through a novel one-pot synthetic approach. This approach involves the rearrangement of oxirane-2-carboxamides, which can lead to the formation of oxalamides with various substitutions on the aromatic rings .

Synthesis Analysis

The synthesis of related oxalamides has been demonstrated using a one-pot method that starts with 3-(2-nitroaryl)oxirane-2-carboxamides. These precursors undergo the Meinwald rearrangement followed by a new rearrangement sequence to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is noted for its operational simplicity and high yield, making it a potentially valuable route for synthesizing a variety of oxalamide derivatives, including those with a 2-methoxyphenyl group .

Molecular Structure Analysis

For compounds similar to the one , molecular structure and spectroscopic analysis have been conducted using various techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These studies are complemented by theoretical methods like density functional theory (DFT) to predict and confirm the molecular geometry and vibrational frequencies. Such analyses are crucial for understanding the chemical behavior and confirming the structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through the study of global chemical reactivity descriptors, molecular electrostatic potential maps (MEP), frontier molecular orbitals (FMOs), and various population analyses. These studies provide insights into the potential reactions and interactions that the compound may undergo, which is essential for predicting its behavior in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been characterized using elemental analysis and spectroscopic techniques. Additionally, thermodynamic parameters and molecular modeling studies have been conducted to understand the stability and reactivity of the compound. The solvent effects on the energetic behavior of the compound have been examined using the polarizable continuum model (PCM), which is important for applications that require the compound to be used in different solvent media .

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)11-10-13-6-2-3-7-14(13)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUALNDNQYZPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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